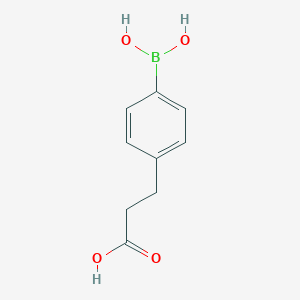

3-(4-boronophenyl)propanoic Acid

Description

Properties

IUPAC Name |

3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSARXNVXCRDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397544 | |

| Record name | 3-(4-boronophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166316-48-9 | |

| Record name | 3-(4-boronophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-boronophenyl)propanoic acid: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 166316-48-9

This technical guide provides a comprehensive overview of 3-(4-boronophenyl)propanoic acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its physicochemical properties, synthesis, and its pivotal role in the rapidly evolving field of targeted protein degradation, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure features a phenylboronic acid moiety and a propanoic acid group, making it a versatile building block for chemical synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 166316-48-9 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | White to off-white solid | Generic |

| SMILES | O=C(O)CCC1=CC=C(C=C1)B(O)O | [2] |

| Purity | Typically ≥95% | Generic |

Synthesis and Spectroscopic Data

Although a direct protocol for this specific molecule is elusive, a similar synthesis for (S)-3-(4-bromophenyl)butanoic acid from (4-bromophenyl)boronic acid has been documented, which could be adapted.[3]

Spectroscopic data is essential for the characterization and quality control of this compound. While a comprehensive public database of its spectra is not available, typical analytical techniques would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Role in Targeted Protein Degradation and PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5]

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[6][7] The length, rigidity, and chemical nature of the linker can significantly impact the efficacy and selectivity of the PROTAC.[8]

The bifunctional nature of this compound makes it a valuable linker component. The propanoic acid end can be readily coupled to an amine-containing E3 ligase ligand or warhead via amide bond formation. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to attach to an aryl halide-functionalized warhead or E3 ligase ligand.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using a linker like this compound involves a series of chemical reactions to connect the warhead and the E3 ligase ligand.

Targeted Protein Degradation Signaling Pathway

Once a PROTAC is synthesized and introduced into a biological system, it initiates a cascade of events leading to the degradation of the target protein.

Experimental Protocols

While specific protocols for this compound are not widely published, this section provides a general framework for the key reactions involved in its application.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide.

Materials:

-

Aryl halide (e.g., bromo- or iodo-functionalized warhead or E3 ligase ligand) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the flask with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Amide Coupling

The propanoic acid moiety of this compound can be coupled with an amine-containing molecule using standard peptide coupling reagents.

Materials:

-

This compound (or its derivative from the Suzuki coupling) (1.0 eq)

-

Amine-containing molecule (e.g., warhead or E3 ligase ligand) (1.0 - 1.2 eq)

-

Coupling agent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 eq)

-

Base (e.g., DIPEA, Et₃N) (2.0 - 4.0 eq)

-

Solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid component in the chosen solvent.

-

Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

-

Add the amine component to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature allows for flexible and efficient assembly of these complex molecules. A thorough understanding of its properties and reactivity is essential for researchers aiming to develop novel therapeutics in this exciting and rapidly advancing field. Further research into optimizing its synthesis and expanding its applications will undoubtedly contribute to the development of next-generation protein degraders.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-boronophenyl)propanoic acid: Structure, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-boronophenyl)propanoic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a phenylboronic acid moiety and a propanoic acid chain, allows for versatile chemical modifications and conjugation, positioning it as a valuable linker in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. Furthermore, it details its application as a linker in the formation of PROTACs and outlines the general mechanism of action for these heterobifunctional molecules in inducing targeted protein degradation.

Structure and Properties

This compound possesses a well-defined structure that is key to its utility in chemical synthesis. The molecule consists of a benzene ring substituted with a boronic acid group at position 4 and a propanoic acid group at position 1.

Chemical Structure

The chemical structure of this compound is illustrated below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 166316-48-9 | [1][2] |

| Molecular Formula | C₉H₁₁BO₄ | [1][2] |

| Molecular Weight | 193.99 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 146-148 °C | [3] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |

| LogP | -0.6164 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis of this compound

Proposed Synthetic Route

A logical approach to the synthesis of this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a protected 3-(4-halophenyl)propanoic acid ester with a diboron reagent, followed by deprotection and hydrolysis. A common starting material would be methyl 3-(4-bromophenyl)propanoate.

Detailed Experimental Protocol

Step 1: Palladium-Catalyzed Borylation

-

To a dry, argon-flushed round-bottom flask, add methyl 3-(4-bromophenyl)propanoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.

Step 2: Hydrolysis to the Boronic Acid

-

Dissolve the purified boronate ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis of both the ester and the boronate ester is complete, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Application in Drug Development: PROTAC Linkers

This compound is primarily utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Role of the Linker in PROTACs

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. The boronic acid moiety of this compound can be utilized for various coupling reactions, while the carboxylic acid provides a convenient handle for amide bond formation, making it a versatile component in a PROTAC synthesis toolkit.

General Experimental Protocol for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a stepwise approach. The following is a generalized protocol.

-

Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a peptide coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU) (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling with the First Ligand: To the activated linker solution, add the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

-

Purification of the Intermediate: Upon completion of the reaction (monitored by LC-MS), purify the resulting linker-E3 ligase ligand conjugate using reverse-phase high-performance liquid chromatography (HPLC).

-

Suzuki Coupling with the Second Ligand: The boronic acid moiety of the purified intermediate is then coupled with a halogenated (typically bromo- or iodo-substituted) warhead ligand that binds to the POI. This is achieved via a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a suitable base.

-

Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product.

PROTAC Synthesis Workflow Diagram

Caption: A generalized workflow for synthesizing a PROTAC using this compound.

Mechanism of Action: Targeted Protein Degradation

The ultimate function of a PROTAC containing a this compound linker is to induce the degradation of a specific target protein. This is achieved through the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with a chain of ubiquitin molecules, which then targets them to the proteasome for degradation. This process is mediated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.

PROTAC-Mediated Protein Degradation

A PROTAC molecule acts as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple copies of the target protein, acting in a catalytic manner.

Signaling Pathway Diagram

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure and bifunctional nature allow for its efficient incorporation as a linker to connect a target-binding ligand and an E3 ligase-recruiting moiety. While specific, published experimental data on PROTACs utilizing this exact linker is limited, the general principles of PROTAC design and synthesis provide a clear framework for its application. The continued exploration of novel linkers like this compound is crucial for the development of the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties. Further research into the impact of this specific linker on the biophysical and cellular activity of PROTACs will undoubtedly contribute to the advancement of this exciting therapeutic modality.

References

An In-depth Technical Guide to 3-(4-boronophenyl)propanoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(4-boronophenyl)propanoic acid, a versatile building block with significant applications in modern medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring both a carboxylic acid and a boronic acid moiety, makes it a valuable tool for the synthesis of complex molecules, most notably as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and understanding the compound's behavior in various chemical environments.

| Property | Value | Citations |

| Molecular Weight | 193.99 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₁BO₄ | [1][3] |

| CAS Number | 166316-48-9 | [1][3] |

| Physical State | Solid | [1] |

| Melting Point | 146 to 148°C | [1] |

| Boiling Point | 419.179°C at 760 mmHg | [2] |

| IUPAC Name | This compound | [1] |

| SMILES String | O=C(O)CCC1=CC=C(B(O)O)C=C1 | [1] |

| InChI Key | VPSARXNVXCRDIV-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95-98% | [1][3] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [3] |

| logP | -0.6164 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound in contemporary drug discovery is its use as a linker or a component of a linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The propanoic acid group provides a convenient handle for amide bond formation, while the phenylboronic acid moiety can be used in various cross-coupling reactions, such as the Suzuki coupling, to construct the final complex molecule.[6]

The boronic acid group itself is a unique functional group in medicinal chemistry. Its vacant p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with diols, a property exploited in various therapeutic and diagnostic applications.[1]

Experimental Protocols

Synthesizing this compound can be achieved through established organometallic procedures. A common and effective strategy is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) of a suitable aryl halide precursor with a diboron reagent. Below is a representative protocol based on standard literature procedures.

Protocol: Synthesis of this compound via Miyaura Borylation

This protocol describes the synthesis starting from 3-(4-bromophenyl)propanoic acid.

Materials:

-

3-(4-bromophenyl)propanoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Hydrolysis: Acidify the aqueous layer to pH 2-3 with 1M HCl to hydrolyze the boronic ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Visualization of Core Application: PROTAC Signaling Pathway

As a key component in PROTAC synthesis, understanding the mechanism of action is crucial. The following diagram illustrates the catalytic cycle of a PROTAC, hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-(4-boronophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-boronophenyl)propanoic acid, a key building block in medicinal chemistry, notably utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The guide details the primary synthetic routes, experimental protocols, and relevant biological context.

Introduction

This compound is an organic compound featuring a phenylboronic acid moiety attached to a propanoic acid chain. Its utility in the field of drug discovery, particularly in the development of PROTACs, has led to a significant interest in its efficient and scalable synthesis.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[3][4] The linker component, for which this compound serves as a precursor, is crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Synthetic Strategy Overview

The most prevalent and practical synthetic approach to this compound involves a two-stage process. The first stage is the synthesis of a suitable precursor, typically an aryl halide. The second stage involves the conversion of the halide to the boronic acid functionality.

A common and well-documented precursor is 3-(4-bromophenyl)propanoic acid .[5][6] The synthesis of this intermediate is followed by a palladium-catalyzed borylation reaction, most commonly the Miyaura borylation, to introduce the boronic acid group.[3][7][8]

The overall synthetic workflow can be visualized as follows:

Caption: General two-stage synthetic workflow for this compound.

Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of this compound.

Stage 1: Synthesis of 3-(4-bromophenyl)propanoic Acid

While various methods exist for the synthesis of 3-(4-bromophenyl)propanoic acid, a common route involves the Heck coupling of 4-bromoiodobenzene with acrylic acid, followed by reduction. A detailed, high-yield procedure for a similar compound, (S)-3-(4-bromophenyl)butanoic acid, has been reported, which can be adapted for this synthesis.[5]

Stage 2: Borylation of 3-(4-bromophenyl)propanoic Acid

Direct borylation of 3-(4-bromophenyl)propanoic acid via the Miyaura reaction can be challenging due to the presence of the acidic carboxylic acid proton, which can interfere with the basic reaction conditions. A common strategy to circumvent this is to protect the carboxylic acid as an ester prior to the borylation reaction.

Step 2a: Esterification of 3-(4-bromophenyl)propanoic acid

A standard esterification procedure, such as Fischer esterification, can be employed.

-

Protocol:

-

Dissolve 3-(4-bromophenyl)propanoic acid in a suitable alcohol (e.g., methanol or ethanol) in excess.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.

-

Step 2b: Miyaura Borylation of the Ester Intermediate

The Miyaura borylation reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3][8]

-

General Protocol:

-

In a reaction vessel, combine the ester of 3-(4-bromophenyl)propanoic acid, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., potassium acetate).[7][9]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80°C to 120°C.[7][10] Microwave irradiation can also be employed to accelerate the reaction.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting pinacol boronate ester by column chromatography.

-

Step 2c: Hydrolysis of the Boronate Ester and Carboxylic Ester

The final step involves the hydrolysis of both the pinacol boronate ester and the carboxylic ester to yield the desired this compound.

-

Protocol:

-

Dissolve the purified ester intermediate in a suitable solvent mixture, such as THF/water or methanol/water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature or with gentle heating until both hydrolysis reactions are complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2a | Esterification | 3-(4-bromophenyl)propanoic acid, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | >95 |

| 2b | Miyaura Borylation | Bromo-ester, B₂pin₂, PdCl₂(dppf), KOAc | Dioxane | 80-100 | 12-24 | 70-90 |

| 2c | Hydrolysis | Boronate ester, LiOH | THF/H₂O | 25-40 | 2-6 | >90 |

Biological Context: PROTAC-Mediated Protein Degradation

As mentioned, this compound is a valuable linker precursor for the synthesis of PROTACs. The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][3]

The following diagram illustrates the key steps in PROTAC-mediated protein degradation:

Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can engage in further catalytic cycles of protein degradation.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of targeted protein degradation technologies. The two-stage approach, involving the preparation of a brominated precursor followed by a palladium-catalyzed Miyaura borylation, offers a reliable and adaptable route to this important building block. Understanding the nuances of the experimental protocols and the biological context of its application will empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile compound in their scientific endeavors.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 3-(4-boronophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-boronophenyl)propanoic acid is an organoboron compound featuring a phenylboronic acid moiety connected to a propanoic acid tail. This bifunctional architecture makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group can engage in reversible covalent interactions with diols, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and act as a serine protease inhibitor. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, enabling its incorporation into larger molecular frameworks.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1][2] |

| CAS Number | 166316-48-9 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 146-148 °C | [2] |

| SMILES | O=C(O)CCC1=CC=C(C=C1)B(O)O | [1] |

| InChI | InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | [2] |

| Purity | ≥95-98% (Commercially available) | [1][2] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [1] |

| LogP | -0.6164 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While a specific spectrum for the title compound is not publicly available, the expected NMR signals can be predicted based on the analysis of its constituent parts: the 3-(4-substituted-phenyl)propanoic acid backbone and the boronic acid group.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (C₆H₄): Two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (Ar-CH₂-CH₂): Two triplets in the range of δ 2.6-3.0 ppm. The triplet closer to the aromatic ring will be downfield compared to the one adjacent to the carbonyl group.

-

Carboxylic Acid Proton (COOH): A broad singlet typically above δ 10.0 ppm.

-

Boronic Acid Protons (B(OH)₂): A broad singlet, which can be exchangeable with D₂O, with a variable chemical shift.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-180 ppm.[3]

-

Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the boron atom (ipso-carbon) showing a characteristic broad signal due to quadrupolar relaxation.

-

Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between δ 25-40 ppm.[3]

Synthesis and Experimental Protocols

This compound is commonly synthesized from its corresponding bromo-precursor, 3-(4-bromophenyl)propanoic acid. The key transformation is the conversion of the aryl bromide to a boronic acid.

Synthesis via Lithium-Halogen Exchange and Borylation

A standard and reliable method involves a lithium-halogen exchange followed by trapping the resulting aryllithium intermediate with a borate ester.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 3-(4-bromophenyl)propanoic acid (1.0 eq).[4] Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for another hour and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/heptane mixture) to yield pure this compound.[5]

Applications in Research and Drug Development

The unique properties of the boronic acid functional group have led to its emergence as a privileged structure in medicinal chemistry.[6] this compound serves as a versatile building block in several key areas.

PROTAC Linkers

One of the most significant recent applications is in the development of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can be used as a linker component in the synthesis of these molecules.[7] The carboxylic acid end can be coupled to a ligand for the target protein, while the phenylboronic acid end can be further functionalized, for example, through a Suzuki coupling, to attach a ligand for the E3 ligase.

Caption: Logical flow of PROTAC-mediated protein degradation using the subject compound.

Serine Protease Inhibition

Boronic acids are well-known for their ability to inhibit serine proteases. The boron atom can form a stable, covalent, yet reversible, bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. While this compound itself is a simple fragment, it can be incorporated into larger molecules designed to target specific proteases, which are implicated in diseases ranging from cancer to viral infections.

Suzuki-Miyaura Cross-Coupling Reactions

As a phenylboronic acid derivative, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[8] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and various sp²-hybridized carbon atoms (e.g., from aryl halides, vinyl halides, or triflates). This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular scaffolds found in many pharmaceuticals.[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.0 eq), the aryl halide coupling partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.

Conclusion

This compound is a highly versatile and valuable reagent for the drug discovery and development community. Its bifunctional nature allows for its straightforward incorporation into complex molecules through well-established chemical transformations. Its utility as a building block for PROTAC linkers, a precursor for protease inhibitors, and a substrate in powerful cross-coupling reactions underscores its importance in modern medicinal chemistry. The experimental protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors to create novel therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nbinno.com [nbinno.com]

physical properties of 3-(4-boronophenyl)propanoic acid

An In-depth Technical Guide on the Physical Properties of 3-(4-Boronophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 166316-48-9). The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow.

Core Physical and Chemical Properties

This compound is an organoboron compound that incorporates both a boronic acid and a carboxylic acid functional group. These features make it a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]

General and Computational Properties

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BO₄ | [2][3] |

| Molecular Weight | 193.99 g/mol | [2][3] |

| CAS Number | 166316-48-9 | [2] |

| Appearance | Solid | [2] |

| Canonical SMILES | O=C(O)CCC1=CC=C(B(O)O)C=C1 | [2] |

| InChI | InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | [2] |

| LogP (Computed) | -0.6164 | [3] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

Experimental Physical Properties

The experimental data for the are presented below. It is important to note the slight variations in reported melting points, which may be attributed to differences in sample purity or experimental conditions.

| Property | Value | Source(s) |

| Melting Point | 146 - 148 °C | [2] |

| 158 - 160 °C | ||

| Boiling Point | 419.179 °C at 760 mmHg (Predicted) | |

| Storage Temperature | 2 - 8 °C |

Note: Specific experimental data on solubility and pKa for this compound were not found in the searched literature. General experimental protocols for determining these properties are provided in Section 2.

Detailed Experimental Protocols

This section outlines the standard methodologies for determining key physical properties. These protocols are generally applicable for the characterization of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[5]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[7] If necessary, gently crush the solid into a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[4]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[7] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the traditional and most common method for determining the equilibrium solubility of a solid in a liquid.[8]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined after separating the undissolved solid.

Apparatus:

-

Flasks with stoppers (e.g., Erlenmeyer flasks)

-

Constant temperature shaker bath or overhead shaker[9]

-

Centrifuge and/or filtration system (e.g., syringe filters)[9]

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated balance and volumetric glassware

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol). The solute and solvent must be pure.[8]

-

Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies).[10] Agitate the mixture for a predetermined time (e.g., 24-72 hours) sufficient to reach equilibrium. Preliminary tests can help determine the required time.[9][10]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a suitable membrane filter (e.g., 0.22 µm) that does not adsorb the solute.[9][11]

-

Analysis: Accurately dilute a known volume of the clear, saturated supernatant. Analyze its concentration using a validated analytical method.

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the dissociation constant (pKa) of weak acids and bases.[12]

Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations, which corresponds to the midpoint of the titration curve.[13]

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

Procedure:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (typically water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[13][14] To maintain constant ionic strength, a background electrolyte like KCl can be added.[14]

-

Apparatus Setup: Place the solution in a beaker on a magnetic stirrer, immerse the pH electrode, and position the burette containing a standardized titrant (e.g., 0.1 M NaOH) above the beaker.[14]

-

Titration: Record the initial pH of the solution. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[14] Record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (inflection point).

-

pKa Calculation: The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[13] The experiment should be repeated at least three times for reliable data.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. materialneutral.info [materialneutral.info]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. web.williams.edu [web.williams.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

Technical Guide: Physicochemical and Biological Profile of 3-(4-boronophenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-boronophenyl)propanoic acid is a boronic acid derivative of growing interest within the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a boronic acid moiety, makes it a versatile building block in organic synthesis. Notably, this compound has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide provides an in-depth overview of the physicochemical properties, particularly its melting point, and its role in relevant biological pathways.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.

Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 166316-48-9[1]

-

Molecular Formula: C₉H₁₁BO₄[1]

-

Molecular Weight: 193.99 g/mol [1]

-

Chemical Structure:

Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound. For this compound, the reported melting point is a range, which is common for many organic compounds.

| Property | Value | Source |

| Melting Point | 158-160 °C | Crysdot LLC |

This relatively high melting point is characteristic of many boronic acids, which can form stable intermolecular hydrogen bonds.[2]

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Measurement:

-

Turn on the heating apparatus and set an initial rapid heating rate to approach the expected melting point (around 140-150 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

-

Data Recording and Reporting:

-

The melting point should be recorded as a range from the onset to the completion of melting (e.g., 158-160 °C).

-

For high accuracy, the determination should be repeated at least twice with fresh samples. The reported melting point should be the average of the consistent ranges obtained.

-

Biological Context: Role in PROTAC Signaling

This compound serves as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][4]

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for the selective degradation of proteins. This pathway involves a cascade of enzymatic reactions that tag a substrate protein with ubiquitin, marking it for destruction by the proteasome.[2][4]

PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The mechanism involves:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, forming a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalyze further rounds of degradation.[5]

Visualizations

Experimental Workflow for Melting Point Determination

References

IUPAC name for 3-(4-boronophenyl)propanoic acid

An In-Depth Technical Guide to 3-(4-boronophenyl)propanoic acid: A Key Linker in Targeted Protein Degradation

For researchers, scientists, and drug development professionals, understanding the chemical properties and applications of novel reagents is paramount. This guide provides a comprehensive overview of this compound, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in modern therapeutics.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 166316-48-9 | [1][2][3] |

| Molecular Formula | C9H11BO4 | [1][2][3] |

| Molecular Weight | 193.99 g/mol | [1][2][3] |

| Purity | ≥98% | [3] |

| Melting Point | 146 to 148°C | [1] |

| State | Solid | [1] |

| SMILES | O=C(O)CCC1=CC=C(B(O)O)C=C1 | [1][3] |

| InChI | InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | [1] |

Synthesis of this compound

Representative Experimental Protocol: Synthesis of (S)-3-(4-bromophenyl)butanoic acid

This protocol details the synthesis of a bromo-analog, which can be adapted for the synthesis of the borono-analog. The key difference would be the starting materials.

Step 1: Suzuki Coupling

-

A reaction flask is charged with (4-bromophenyl)boronic acid, a rhodium-based catalyst, a chiral ligand (e.g., (R)-(+)-BINAP), and a solvent such as 1,4-dioxane.[4]

-

The mixture is stirred at room temperature under a nitrogen atmosphere.[4]

-

Water and a base, such as triethylamine, are added to the mixture.[4]

-

The corresponding α,β-unsaturated ester is added, and the reaction is heated.[4]

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.[4]

-

The organic layer is dried and concentrated to yield the crude ester.[4]

Step 2: Hydrolysis

-

The crude ester is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.[4]

-

The mixture is heated to facilitate the hydrolysis of the ester to the carboxylic acid.[4]

-

After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.[4]

-

The solid product is collected by filtration, washed, and dried to yield the final product.[4]

Caption: General workflow for the synthesis of phenylpropanoic acid derivatives.

Application in Targeted Protein Degradation: PROTAC Technology

This compound serves as a crucial linker molecule in the synthesis of PROTACs.[2][5][6][7][8][9] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10][11] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][12]

Mechanism of Action

The signaling pathway of PROTAC-mediated protein degradation involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[10]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[10]

-

PROTAC Recycling: The PROTAC molecule is released after inducing degradation and can catalytically repeat the process.[10]

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Protocols: Evaluation of PROTAC Efficacy

The primary method for quantifying the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a widely used technique for this purpose.[1][10]

Protocol for Western Blot Analysis of Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[1]

-

Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples to denature the proteins.[1]

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Caption: A typical experimental workflow for Western blot analysis.[13]

Data Presentation: Quantifying PROTAC Activity

The efficacy of a PROTAC is typically characterized by two key parameters: DC50 and Dmax.[10]

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.

The following table presents hypothetical quantitative data for a PROTAC utilizing a this compound linker.

| PROTAC Conjugate | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |

| PROTAC-X | BRD4 | Cereblon (CRBN) | 15 | 95 |

| PROTAC-Y | Androgen Receptor | Von Hippel-Lindau (VHL) | 50 | 90 |

Conclusion

This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its properties make it a suitable linker for the synthesis of PROTACs, which offer a powerful and innovative approach to drug discovery by enabling the selective removal of disease-causing proteins. The methodologies and concepts outlined in this guide provide a solid foundation for researchers and scientists working to harness the potential of this technology.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. orgsyn.org [orgsyn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC Linkers | BroadPharm [broadpharm.com]

- 12. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(4-boronophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-(4-boronophenyl)propanoic acid, a valuable building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The primary focus is on the most prevalent and practical synthetic pathway commencing from commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.

Introduction

This compound is an aromatic boronic acid derivative that has garnered significant interest as a bifunctional linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The phenylpropanoic acid moiety provides a versatile scaffold for linker attachment, while the boronic acid group can be utilized for further chemical modifications or may play a role in molecular interactions.

This guide details the common synthetic strategies for this compound, with a primary focus on a two-step sequence involving a Miyaura borylation followed by hydrolysis. Alternative starting materials and synthetic considerations are also discussed.

Primary Synthetic Pathway: From 3-(4-bromophenyl)propanoic acid

The most common and efficient synthesis of this compound begins with the readily available starting material, 3-(4-bromophenyl)propanoic acid. The synthesis proceeds in two key steps:

-

Miyaura Borylation: The bromine atom on the aromatic ring is replaced with a boronate ester group through a palladium-catalyzed cross-coupling reaction with a diboron reagent.

-

Hydrolysis: The resulting boronate ester is hydrolyzed to the desired boronic acid.

Caption: Primary synthesis route for this compound.

Starting Materials

The primary starting material for this pathway is 3-(4-bromophenyl)propanoic acid .

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(4-bromophenyl)propanoic acid | 1643-30-7 | C₉H₉BrO₂ | 229.07 |

This starting material is commercially available from various chemical suppliers.

Experimental Protocols

Step 1: Miyaura Borylation to form 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

This procedure is based on general protocols for the Miyaura borylation of aryl bromides.[3][4]

-

Reaction: A mixture of 3-(4-bromophenyl)propanoic acid (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium acetate (KOAc) (2-3 eq) is suspended in an anhydrous aprotic solvent such as 1,4-dioxane or toluene. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid as a solid.[5]

Step 2: Hydrolysis to this compound

The deprotection of the pinacol boronate ester can be achieved under mild conditions.

-

Reaction: The 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is dissolved in a suitable solvent system, such as a mixture of acetone and water or THF and water. An acid catalyst, such as hydrochloric acid, is added, and the mixture is stirred at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous layer may be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Miyaura Borylation | 3-(4-bromophenyl)propanoic acid | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-110 | 4-24 | 70-90 |

| 2. Hydrolysis | 3-(4-(pinacolato)phenyl)propanoic acid | HCl (aq) | Acetone/H₂O | Room Temp. | 1-4 | >90 |

Alternative Starting Materials and Synthetic Routes

While the borylation of 3-(4-bromophenyl)propanoic acid is the most direct route, other starting materials can be considered.

Synthesis from 3-Phenylpropanoic Acid

An alternative approach involves the direct C-H borylation of 3-phenylpropanoic acid. However, this method can suffer from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, which would require challenging purification.

Synthesis from Cinnamic Acid Derivatives

Another potential route starts from a halogenated cinnamic acid derivative. The double bond can be reduced before or after the borylation step. For instance, 4-bromocinnamic acid could be borylated and then the double bond hydrogenated to yield the target molecule.

Caption: Alternative synthetic approaches to the target molecule.

Role in PROTAC Development

This compound serves as a versatile linker precursor in the construction of PROTACs. The carboxylic acid functionality provides a convenient handle for amide bond formation with a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or pomalidomide for Cereblon) or the target protein. The boronic acid group can be used for subsequent cross-coupling reactions to elaborate the linker or can be part of the final PROTAC structure, potentially influencing its physicochemical properties and biological activity.

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

The synthesis of this compound is a well-established process, with the Miyaura borylation of 3-(4-bromophenyl)propanoic acid being the most practical and efficient method for laboratory and potential scale-up production. The availability of the starting material and the robustness of the palladium-catalyzed cross-coupling reaction make this a reliable route. This technical guide provides researchers and drug development professionals with the necessary information to synthesize this key building block for the advancement of PROTAC-based therapeutics and other areas of medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid | C15H21BO4 | CID 46738938 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Reactivity of Arylboronic Acids: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, catalysis, and materials science. Their unique reactivity profile, characterized by a versatile boron moiety, has paved the way for groundbreaking carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of arylboronic acids, with a focus on key transformations, mechanistic insights, and practical experimental considerations.

Fundamental Properties and Reactivity

Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, exhibit a delicate balance of Lewis acidity at the boron center and nucleophilicity of the aryl group. This duality governs their participation in a wide array of chemical transformations.

Acidity and Boronate Formation

Arylboronic acids are weak Lewis acids. In the presence of a base, the vacant p-orbital of the boron atom can accept a hydroxide ion to form a more nucleophilic tetracoordinate boronate species. This activation is a crucial first step in many of their key reactions, most notably the Suzuki-Miyaura coupling. The acidity of arylboronic acids, quantified by their pKa values, is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, leading to lower pKa values.

| Arylboronic Acid | Substituent | pKa |

| Phenylboronic acid | H | 8.83[1] |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.25 |

| 4-Methylphenylboronic acid | 4-CH₃ | - |

| 4-Fluorophenylboronic acid | 4-F | - |

| 4-Chlorophenylboronic acid | 4-Cl | - |

| 4-Bromophenylboronic acid | 4-Br | - |

| 4-Iodophenylboronic acid | 4-I | - |

| 4-Nitrophenylboronic acid | 4-NO₂ | 7.06 |

| 4-Cyanophenylboronic acid | 4-CN | 7.42 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 7.61 |

| 3-Nitrophenylboronic acid | 3-NO₂ | 7.99 |

| 3-Cyanophenylboronic acid | 3-CN | 8.18 |

| 3-(Trifluoromethyl)phenylboronic acid | 3-CF₃ | 8.39 |

| 2-Nitrophenylboronic acid | 2-NO₂ | 7.00 |

| 2-Formylphenylboronic acid | 2-CHO | 5.3 |

Note: A comprehensive list of pKa values can be found in various literature sources.[2][3][4][5]

Structural Properties: C-B and B-O Bond Lengths

The geometry and bond lengths within arylboronic acids provide insight into their reactivity. The C-B bond connects the aryl nucleophile to the reactive boron center, while the B-O bonds are involved in boronate formation and subsequent transmetalation.

| Compound | C-B Bond Length (Å) | B-O Bond Length (Å) (average) |

| Phenylboronic acid | 1.565[6][7] | 1.371[6][7] |

| 4-(Methoxycarbonyl)phenylboronic acid | - | 1.365 |

| Substituted Phenylboronic Acids | 1.574 (calculated)[8] | 1.37-1.39 (calculated)[8][9] |

Note: Bond lengths can vary depending on the crystal packing and substitution pattern.

Key Reactions of Arylboronic Acids

The versatility of arylboronic acids is showcased in a variety of powerful cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, known as the Suzuki-Miyaura reaction, is one of the most widely used methods for the synthesis of biaryls, polyolefins, and styrenes.[10]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the organohalide to form a palladium(II) intermediate. The rate of this step is often rate-determining and follows the general reactivity trend: I > Br > OTf > Cl.[10]

-

Transmetalation: The organic group from the activated boronate is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling arylboronic acids with amines, amides, or alcohols.[11][12] This copper-catalyzed reaction is often complementary to palladium-catalyzed methods like the Buchwald-Hartwig amination and can frequently be performed under milder, aerobic conditions.[11][13]

The proposed mechanism involves the following key steps:

-